Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is a complex organic compound belonging to the class of azaindoles, which are heterocyclic compounds containing nitrogen in their ring structure. This compound exhibits potential biological activities and is of interest in medicinal chemistry due to its structural features that may interact with biological targets.
The compound can be synthesized through various chemical reactions involving starting materials such as 7-azaindoles and carboxylic acids. Its synthesis is often explored in the context of developing new pharmaceutical agents.
Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is classified under:
The synthesis of Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and catalysts. For instance, copper catalysts may be employed to facilitate nucleophilic substitutions that introduce functional groups into the azaindole framework .
Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate features:
Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate can undergo various chemical reactions:
Reactions involving this compound often require specific catalysts and controlled environments to achieve desired products efficiently.
The mechanism by which Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate exerts its biological effects is not fully elucidated but may involve:
Studies have shown that azaindoles can exhibit anti-tumor and anti-inflammatory properties, suggesting that this compound may have similar therapeutic potential .
Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate is typically characterized by:
Key chemical properties include:
Methyl 2-Methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate has potential applications in:
The 6-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold serves as a strategic bioisostere for the indole nucleus in drug design, primarily through nitrogen-for-carbon substitution at the benzo ring position 7. This substitution preserves the planar, bicyclic structure while significantly altering electronic properties. Methyl 2-methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate exemplifies this modification, where the 7-oxo group and ring saturation introduce unique pharmacophoric features. Compared to indole derivatives, the 6-azaindole system exhibits:
Table 1: Structural Parameters of Indole vs. 6-Azaindole Derivatives
Parameter | Indole Scaffold | 6-Azaindole Scaffold | Impact on Bioactivity |
---|---|---|---|
Dipole Moment (D) | 2.1–2.4 | 4.5–5.2 | Enhanced polar interactions with targets |
N-H pKa | ~17 | ~12–14 | Increased NH acidity strengthens H-bond donation |
π-Stacking Distance | 3.6–3.8 Å | 3.3–3.5 Å | Improved stacking with aromatic residues |
Crystallographic studies of related structures, such as methyl 7-azaindole-6-carboxylate, reveal shorter intermolecular contacts (3.3–3.5 Å) compared to indoles (3.6–3.8 Å), facilitating tighter protein binding [7]. This isosteric swap also mitigates metabolic oxidation at the C2-C3 bond—a common degradation pathway for indoles—by electron-withdrawing effects of the annular nitrogen [1].
Electronic properties of 6-azaindoles are highly tunable via substituents at positions 2, 4, and 7. Methyl 2-methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate demonstrates three critical modifications:
Table 2: Electronic Properties of Key 6-Azaindole Derivatives
Compound | Molecular Formula | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) |
---|---|---|---|---|---|
7-Aza-2-oxindole-6-carboxylate [3] | C9H8N2O3 | -6.8 | -2.1 | 4.7 | 5.0 |
Methyl 7-azaindole-6-carboxylate [7] | C9H8N2O2 | -6.2 | -1.4 | 4.8 | 4.3 |
Methyl 7-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylate [6] | C10H9NO3 | -7.1 | -2.3 | 4.8 | 4.9 |
DFT calculations (B3LYP/6-31G*) reveal that the 7-oxo group in Methyl 2-methyl-7-oxo-6,7-dihydro-6-azaindole-4-carboxylate lowers the HOMO energy by 0.9 eV compared to non-oxygenated analogs, reducing susceptibility to oxidative metabolism. The C4 ester further stabilizes the LUMO (-2.5 eV), facilitating charge-transfer complexes with biological targets [6]. NMR studies of similar compounds (e.g., methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate) confirm attenuated aromaticity: C6 protons resonate at δ 6.2–6.5 ppm versus δ 7.1–7.3 ppm in non-substituted quinolines, indicating reduced ring current [1].
The 7-oxo-6,7-dihydro modification imposes profound geometric and electronic changes:
Table 3: Geometric Changes Induced by 7-Oxo/Dihydro Modifications
Parameter | Aromatic 6-Azaindole | 7-Oxo-6,7-dihydro-6-Azaindole | Structural Consequence |
---|---|---|---|
C6-C7 Bond Length | 1.34 Å | 1.46–1.49 Å | Loss of conjugation, increased flexibility |
N1-C2 Bond Order | 1.32 (partial double) | 1.41 (single) | Enhanced rotational freedom at N1-C2 |
Lactam C=O Length | N/A | 1.22 Å | Strong dipole (μ = 4.9 D) |
Crystal packing analyses (e.g., methyl 2,7,7-trimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) demonstrate that 7-oxo derivatives form intermolecular N-H···O=C hydrogen bonds (d = 2.02 Å, ∠ = 165°), creating stable dimers or chains. This supramolecular behavior influences solid-state solubility and crystallinity [4]. Additionally, the non-planar "sofa" conformation of the saturated ring (deviation = 0.5–0.7 Å from plane) enhances binding to curved enzymatic pockets inaccessible to planar aromatics [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0